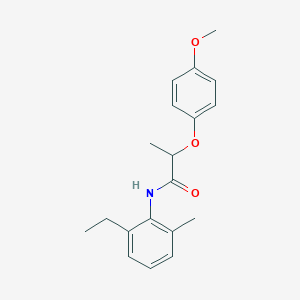![molecular formula C19H24N2O B5209259 3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5209259.png)
3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized in the late 1990s and has since been extensively studied for its potential use in treating various neurological disorders.
Wirkmechanismus
3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol works by selectively blocking the dopamine D4 receptor, which is primarily located in the prefrontal cortex of the brain. This receptor is involved in regulating dopamine levels, which play a critical role in cognitive function, motivation, and reward. By blocking this receptor, 3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol can modulate dopamine levels and improve cognitive function in individuals with neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol can improve cognitive function in individuals with ADHD and schizophrenia by increasing dopamine levels in the prefrontal cortex. It has also been shown to reduce drug-seeking behavior in individuals with drug addiction by blocking the dopamine reward pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol in lab experiments is its selectivity for the dopamine D4 receptor, which reduces the risk of off-target effects. However, its limited bioavailability and short half-life can make it challenging to use in animal studies.
Zukünftige Richtungen
Research on 3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol is ongoing, and there are several potential future directions for its use. One area of interest is its potential use in treating cognitive deficits associated with aging. Another area of interest is its potential use in treating other neurological disorders, such as Parkinson's disease and depression.
In conclusion, 3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol is a promising candidate for drug development due to its selective blocking of the dopamine D4 receptor. Its potential use in treating various neurological disorders has been extensively studied, and ongoing research is exploring its potential for future use.
Synthesemethoden
The synthesis of 3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol involves several steps, including the reaction of 2,5-dimethylphenyl magnesium bromide with 4-bromo-1-chlorobutane, followed by the reaction of the resulting product with 4-(2,5-dimethylphenyl)-1-piperazinecarboxylic acid. The final step involves the reaction of the resulting product with phenol in the presence of a base.
Wissenschaftliche Forschungsanwendungen
3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential use in treating various neurological disorders such as attention-deficit hyperactivity disorder (ADHD), schizophrenia, and drug addiction. Research has shown that the dopamine D4 receptor plays a significant role in these disorders, and 3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol's ability to selectively block this receptor has made it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
3-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-15-6-7-16(2)19(12-15)21-10-8-20(9-11-21)14-17-4-3-5-18(22)13-17/h3-7,12-13,22H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZIFQHHKORSDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(2,5-Dimethylphenyl)piperazin-1-yl]methyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-5-(phenoxymethyl)-3-isoxazolecarboxamide](/img/structure/B5209183.png)
![N,N-diethyl-2-oxo-2-[1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1H-indol-3-yl]acetamide](/img/structure/B5209186.png)
![isopropyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5209191.png)

![10-(2-methylbenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5209202.png)

![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5209219.png)
![isobutyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209227.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5209235.png)
amine oxalate](/img/structure/B5209236.png)
![6-amino-4-(1-ethylpropyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5209241.png)

![4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde](/img/structure/B5209257.png)
